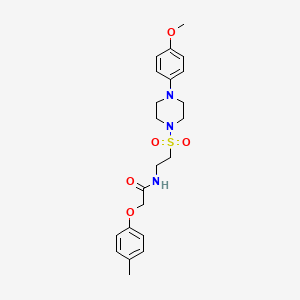

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide

説明

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a synthetic acetamide derivative featuring a piperazine core substituted with a 4-methoxyphenyl group and a sulfonylethyl chain. The acetamide moiety is further modified with a p-tolyloxy (4-methylphenoxy) group.

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5S/c1-18-3-7-21(8-4-18)30-17-22(26)23-11-16-31(27,28)25-14-12-24(13-15-25)19-5-9-20(29-2)10-6-19/h3-10H,11-17H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDIOHAUODJZQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide is a complex organic compound notable for its potential biological activities, particularly in neuropharmacology. This compound features a piperazine core, a sulfonamide group, and an acetamide moiety, which contribute to its unique pharmacological profile.

Chemical Structure and Properties

- Molecular Formula: C23H32N4O4S

- Molecular Weight: 448.49 g/mol

- SMILES Notation: COc(cc1)ccc1N1CCN(CCNC(C(CC2)CCN2S(c2cccs2)(=O)=O)=O)CC1

The structure of this compound includes a 4-methoxyphenyl group attached to a piperazine ring, linked to a sulfonyl ethyl chain and an acetamide group. This structural configuration is believed to enhance both solubility and pharmacokinetic properties compared to simpler analogs.

The primary mechanism through which this compound exerts its effects involves interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors. The presence of the piperazine structure is associated with modulation of these neurotransmitter systems, which may have implications for treating various neurological disorders.

Additionally, the sulfonamide moiety enhances the binding affinity towards biological targets, making it a promising candidate for further research in drug development aimed at conditions like Alzheimer's disease.

Neuropharmacological Effects

Research indicates that N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide may exhibit:

- Acetylcholinesterase Inhibition: This activity leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission crucial for cognitive functions and memory retention.

- Antidepressant-like Effects: Studies suggest that compounds with similar structures may exhibit antidepressant properties by modulating serotonergic pathways.

Anti-inflammatory and Antioxidant Activities

Preliminary studies have indicated that derivatives of this compound may also possess anti-inflammatory and antioxidant properties, making them candidates for treating conditions characterized by oxidative stress and inflammation .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of compounds similar to N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-(p-tolyloxy)acetamide:

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Identified significant anti-inflammatory activity in related piperazine derivatives. |

| MDPI Review (2022) | Discussed the potential of thiazole-bearing compounds in neuropharmacology, highlighting structural similarities with the target compound. |

| BenchChem (2024) | Reported on the acetylcholinesterase inhibitory action of similar compounds, emphasizing their role in cognitive enhancement. |

類似化合物との比較

Comparison with Structural Analogs

The compound’s structural analogs vary in piperazine substituents, sulfonyl group placement, and acetamide modifications. Below is a comparative analysis based on synthesis, physicochemical properties, and biological activities (where available).

Structural Variations and Physicochemical Properties

Table 1: Key Structural Features and Physical Properties of Analogs

*Estimated based on structural formula (C₂₅H₃₂N₄O₅S).

†Calculated from CAS data.

‡Including hydrochloride salt.

Key Observations:

Piperazine Modifications: The target compound’s 4-methoxyphenyl substituent is shared with Compound 13 but distinguishes it from chloro- (Compound 14) or methylphenyl-substituted analogs ( ). Sulfonyl placement varies: The target compound features a sulfonylethyl chain, whereas ’s analog has a sulfonyl directly attached to piperazine .

Acetamide Groups :

- The p-tolyloxy acetamide in the target compound contrasts with thiazolyl (Compounds 13–17 ) or fluorophenyl ( ) groups. Bulkier substituents like p-tolyloxy may influence solubility and membrane permeability.

Molecular Weight and Melting Points: The target’s higher molecular weight (~508 g/mol) compared to non-sulfonylated analogs (~422–438 g/mol) suggests increased steric hindrance, which could affect bioavailability. Melting points for sulfonylated analogs (e.g., ) are unreported, but non-sulfonylated thiazolyl derivatives (Compounds 13–17) exhibit high melting points (269–303°C), indicating crystalline stability .

Functional Implications:

- Sulfonyl groups (as in the target and compounds) enhance metabolic stability by resisting enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。